1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-6-8-13(9-7-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-5-3-2-4-14(15)19/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRARVVJNRBPHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thieno[3,4-d]imidazole core, which is known for various biological activities. The presence of the chlorophenyl and toluidine groups contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research has shown that compounds similar to 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structural motifs demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds in this class were found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. A notable study indicated that derivatives with thieno[3,4-d]imidazole frameworks showed activity against various viruses. For example, some compounds exhibited EC50 values in the low micromolar range against HIV-1 and other viral pathogens, suggesting a promising therapeutic index for further development .
Anticancer Activity
The anticancer properties of thieno[3,4-d]imidazole derivatives have been extensively studied. In vitro assays revealed that several related compounds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
The biological activity of 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[3,4-d]imidazole derivatives inhibit enzymes crucial for microbial survival or viral replication.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Modulation of Immune Response : Some studies suggest that these compounds can enhance immune responses against infections.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Shanghai Key Laboratory demonstrated the antimicrobial efficacy of a series of thieno[3,4-d]imidazole derivatives. The lead compound exhibited an MIC of 16 µg/mL against E. coli, showing significant potential for development as an antimicrobial agent.
Case Study 2: Antiviral Potential
In a clinical evaluation focusing on HIV-1 inhibition, a derivative structurally similar to 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide was tested in vitro. Results indicated an EC50 value of 0.35 µM with minimal cytotoxicity (CC50 > 100 µM), establishing a strong therapeutic window for further exploration in antiviral drug development .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar thienoimidazole structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some thienoimidazoles have shown effectiveness against various bacterial strains. The structural features of 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide may allow it to interact with bacterial enzymes or receptors.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines. This could be attributed to the compound's ability to interfere with cellular processes or signaling pathways.
- Anti-inflammatory Effects : Certain derivatives have been noted for their anti-inflammatory properties, which could be relevant in developing treatments for inflammatory diseases.
Synthesis and Derivatives
The synthesis of 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic synthesis techniques. These methods are crucial for generating derivatives that may enhance biological activity or introduce novel properties.
| Synthetic Method | Description |
|---|---|
| Multi-step synthesis | Involves several reactions to build the thieno-imidazole structure. |
| Modification of substituents | Altering the p-tolyl or chlorophenyl groups can lead to variations in activity and selectivity. |
Research Applications
The compound's unique structure positions it as a valuable candidate in various research fields:
- Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development. Researchers can explore its mechanisms of action and optimize its pharmacological properties through structural modifications.
- Materials Science : The thieno-imidazole framework may also lend itself to applications in organic electronics or as a building block for creating new materials with specific electronic or optical properties.
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related thienoimidazolone derivatives:
Key Structural and Functional Comparisons:
Electron-Donating Groups (EDG): The p-tolyl group (EDG) may counteract the EWG effect of chlorine, stabilizing the compound’s electronic configuration and enhancing aromatic π-π stacking interactions .
Synthetic Pathways: Palladium-catalyzed cross-coupling (e.g., Stille coupling) is a common method for introducing aryl groups to the thienoimidazolone core, as demonstrated in . The target compound could be synthesized using 2-chlorophenyl and p-tolyl tin reagents . Methylation or alkylation steps (e.g., using methyl iodide, as in ) are less relevant here due to the absence of alkyl substituents in the target compound.
Physicochemical Properties: Solubility: The sulfone group (5,5-dioxide) increases water solubility compared to non-sulfonated imidazolones. However, the hydrophobic 2-chlorophenyl and p-tolyl groups likely reduce solubility relative to more polar analogs like the bis(4-fluorophenyl) derivative . Stability: The sulfone moiety enhances oxidative stability, while the chlorine substituent may increase resistance to enzymatic degradation compared to unsubstituted or methylated analogs .
Potential Applications: While biological data are absent in the evidence, structural analogs (e.g., 1,3-diaryl derivatives) are often investigated as kinase inhibitors or antimicrobial agents due to their ability to interact with biomolecular targets via aryl and sulfone groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
